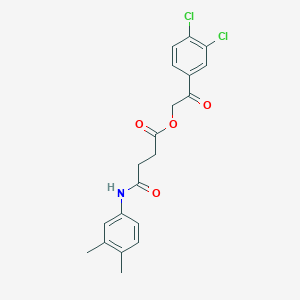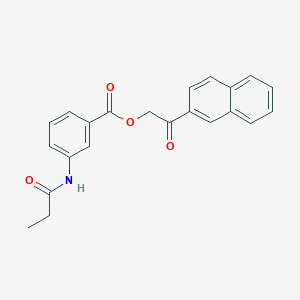![molecular formula C13H11BrN2O3 B339130 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid](/img/structure/B339130.png)
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C13H11BrN2O3 and a molecular weight of 323.14 g/mol This compound is known for its unique structure, which includes a quinoline ring substituted with a bromine atom and an amino group, as well as a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the quinoline ring.
Amination: The brominated quinoline is then reacted with an amine, such as aniline, under suitable conditions to form the 5-bromo-8-quinolinylamine intermediate.
Coupling with Butanoic Acid: The final step involves coupling the 5-bromo-8-quinolinylamine with a butanoic acid derivative, such as succinic anhydride, under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thiols, amines, palladium-catalyzed cross-coupling reactions
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogenous base with a similar ring structure but lacking the bromine and amino substitutions.
8-Aminoquinoline: Similar to 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid but without the butanoic acid moiety.
5-Bromoquinoline: Lacks the amino and butanoic acid groups.
Uniqueness
This compound is unique due to its combination of a brominated quinoline ring, an amino group, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H11BrN2O3 |
|---|---|
Molekulargewicht |
323.14 g/mol |
IUPAC-Name |
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H11BrN2O3/c14-9-3-4-10(13-8(9)2-1-7-15-13)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
KMHQKWLYTLTVQO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)CCC(=O)O)Br |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2[NH+]=C1)NC(=O)CCC(=O)[O-])Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-(5-chloro-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B339051.png)










![2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B339067.png)
![Bis[2-(2-naphthyl)-2-oxoethyl] [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B339069.png)
